(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one
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Overview
Description
(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one is a chiral compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene in the presence of a chiral catalyst to ensure the desired stereochemistry . The reaction conditions often involve high pressure and temperature to achieve complete hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its high purity for subsequent applications .
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .
Scientific Research Applications
(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: The compound is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved may include signal transduction pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
(4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan: This compound shares a similar naphthalene-based structure but with additional functional groups that confer different chemical properties.
2-methylisoborneol: Another compound with a similar structure but different functional groups, known for its distinct odor and use in flavor and fragrance industries.
Uniqueness
What sets (4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one apart is its specific stereochemistry and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
938-06-7 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(4aS,8aR)-4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
QAFCUHJMKAQBFU-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@@H]1CC(=O)CC2 |
Canonical SMILES |
CC12CCCCC1CC(=O)CC2 |
Origin of Product |
United States |
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